![molecular formula C11H18N2O2 B2543506 N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide CAS No. 2305504-03-2](/img/structure/B2543506.png)
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.277. This compound is characterized by the presence of a piperidine ring, a propyl group, and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide involves several steps One common synthetic route includes the reaction of 2-oxopiperidine with a propylating agent to introduce the propyl groupThe reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The double bond in the prop-2-enamide moiety can participate in addition reactions with reagents like hydrogen bromide or water, leading to the formation of addition products.
Applications De Recherche Scientifique
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[2-(2-Oxopiperidin-1-yl)ethyl]prop-2-enamide: This compound has a similar structure but with an ethyl group instead of a propyl group, leading to different chemical and biological properties.
N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-enamide: This compound has a but-2-enamide moiety instead of a prop-2-enamide moiety, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
N-[2-(2-oxopiperidin-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-10(14)12-8-9(2)13-7-5-4-6-11(13)15/h3,9H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGSCRAVCTQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)N1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
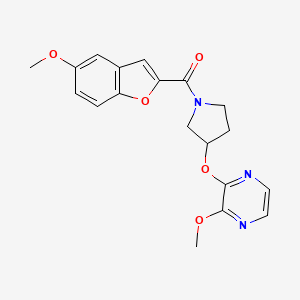
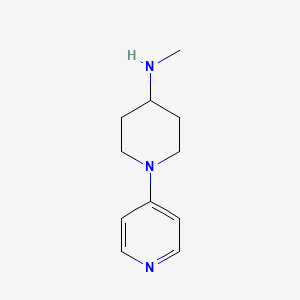
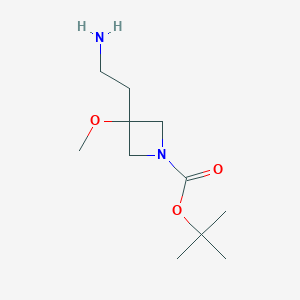
![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)

![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)
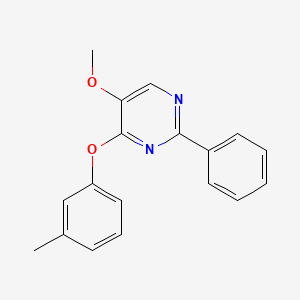
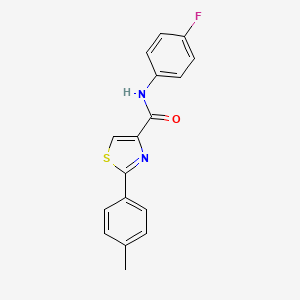
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2543439.png)
![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2543442.png)
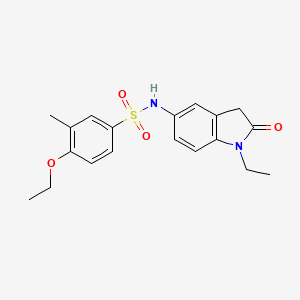
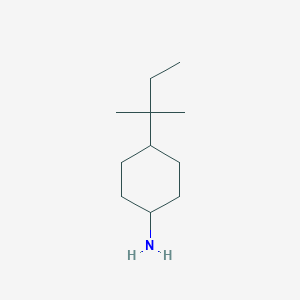
![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
